molecular formula C17H24N6O2 B12229541 1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B12229541
M. Wt: 344.4 g/mol
InChI Key: JAAZRGFRCBIUIC-UHFFFAOYSA-N
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Description

1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Attachment of the tert-butyl group:

    Formation of the pyrrolidine ring: This can be synthesized through the reaction of suitable amines with aldehydes or ketones, followed by cyclization.

    Attachment of the triazole ring:

    Final coupling: The final step involves coupling the different ring systems together under conditions that promote the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Materials Science: The compound can be investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its combination of three distinct ring systems (pyridazine, pyrrolidine, and triazole) and the presence of the tert-butyl group. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C17H24N6O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C17H24N6O2/c1-17(2,3)14-4-5-15(21-20-14)25-10-13-6-7-22(8-13)16(24)9-23-12-18-11-19-23/h4-5,11-13H,6-10H2,1-3H3

InChI Key

JAAZRGFRCBIUIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CN3C=NC=N3

Origin of Product

United States

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